molecular formula C21H21N5O3S B243288 N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide

Cat. No. B243288
M. Wt: 423.5 g/mol
InChI Key: QYDISIRRXGROCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in the field of medicine.

Mechanism of Action

The exact mechanism of action of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide can have various biochemical and physiological effects. These include reducing the production of pro-inflammatory cytokines, inhibiting the growth of cancer cells, and inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide in lab experiments is its potential to inhibit the growth of cancer cells. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for research on N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide. These include studying its potential applications in the treatment of other diseases, optimizing its use in lab experiments, and investigating its potential side effects. Additionally, further research is needed to fully understand the compound's mechanism of action and how it interacts with other proteins and enzymes in the body.

Synthesis Methods

The synthesis of N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide involves the reaction of 3,4-dimethoxybenzaldehyde, 4-bromo-N-(3-ethyl-1,2,4-triazol-5-yl)benzamide, and potassium thiocyanate in the presence of a catalyst such as copper(II) sulfate pentahydrate. The resulting product is then purified through recrystallization using a solvent such as ethanol.

Scientific Research Applications

N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]-3,4-dimethoxybenzamide has been studied for its potential applications in the treatment of various diseases. One study found that the compound has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines in vitro. Another study showed that the compound can inhibit the growth of cancer cells in vitro and in vivo.

properties

Molecular Formula

C21H21N5O3S

Molecular Weight

423.5 g/mol

IUPAC Name

N-[[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H21N5O3S/c1-4-18-23-24-21-26(18)25-20(30-21)14-7-5-13(6-8-14)12-22-19(27)15-9-10-16(28-2)17(11-15)29-3/h5-11H,4,12H2,1-3H3,(H,22,27)

InChI Key

QYDISIRRXGROCF-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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